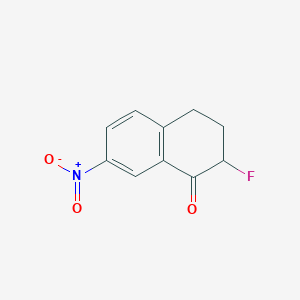

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the second position and a nitro group at the seventh position on the naphthalenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one under controlled conditions. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1196871-67-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8FNO

- Molecular Weight : 209.17 g/mol

- Structure : The compound features a tetrahydronaphthalene skeleton with a fluoro and nitro substituent that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 15.3 | Inhibition of cell proliferation |

| A549 (lung) | 10.8 | Disruption of mitochondrial function |

The cytotoxic effects were attributed to the compound's ability to induce reactive oxygen species (ROS), leading to increased apoptosis in cancer cells. Mechanistic studies revealed that it interacts with the mitochondrial pathway, promoting the release of cytochrome c and subsequent activation of caspases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The results are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound demonstrated notable antibacterial and antifungal activities, potentially through the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuroprotection. Studies indicate that it can mitigate oxidative stress in neuronal cells:

- Model Used : PC12 cells exposed to hydrogen peroxide.

- Findings : Treatment with this compound resulted in a significant reduction in cell death and ROS production.

This neuroprotective effect is believed to stem from its ability to enhance the expression of antioxidant enzymes .

Case Study 1: Anticancer Activity in Mice

A study conducted on mice bearing xenograft tumors showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various compounds against resistant bacterial strains, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as a novel therapeutic agent against resistant infections .

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 |

InChI Key |

BIAFEWDBCWEPKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.